molecular formula C21H22N2O2 B2527518 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-59-9

3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2527518
CAS No.: 898455-59-9
M. Wt: 334.419
InChI Key: ZZBQVXFZRCVPNU-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic organic molecule featuring a unique arrangement of functional groups. This compound possesses a combination of aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route One: The synthesis starts from a benzoylation reaction, where 3,5-dimethylbenzoic acid reacts with a suitable amine precursor under basic conditions to form the desired benzamide derivative.

  • Route Two:

Industrial Production Methods: The industrial production of 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves optimized synthetic routes, leveraging high-yield reactions and scalable conditions. Large-scale production may employ continuous flow chemistry for improved efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The aromatic ring and the heterocyclic core can undergo selective oxidation, forming corresponding quinones or N-oxides.

  • Reduction: Reduction reactions can target carbonyl groups, converting them into alcohols or amines depending on the reducing agents and conditions.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, diversifying the compound's chemical space.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Reagents such as halogens or sulfonyl chlorides under Friedel-Crafts conditions.

Major Products Formed from These Reactions:

  • Oxidation Products: Quinones or N-oxides.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide finds applications in several scientific research areas:

  • Chemistry: As a building block for the synthesis of complex molecules.

  • Biology: Used in studies of enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential as a pharmaceutical lead compound with anti-inflammatory or anticancer properties.

  • Industry: Explored for use in organic electronics and material science for its unique structural features.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity.

  • Molecular Targets and Pathways: Detailed studies suggest interactions with key enzymes involved in metabolic pathways or binding to receptors, altering signal transduction mechanisms.

Comparison with Similar Compounds

  • Unique Structural Features: The combination of aromatic, heterocyclic, and benzamide moieties sets this compound apart from simpler analogs.

  • Similar Compounds: Similar compounds may include other substituted benzamides or heterocyclic derivatives, but the specific arrangement and substitution pattern in 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are unique.

Overall, this compound stands out due to its structural complexity and versatility, making it a compound of significant interest in multiple research domains.

Properties

IUPAC Name

3,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-8-14(2)10-17(9-13)21(25)22-18-11-15-4-3-7-23-19(24)6-5-16(12-18)20(15)23/h8-12H,3-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBQVXFZRCVPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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